molecular formula C7H10N2O4 B2859904 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione CAS No. 98334-91-9

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione

货号: B2859904
CAS 编号: 98334-91-9
分子量: 186.167
InChI 键: UMDNUJFZDRNEKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione (CAS 98334-91-9) is a high-purity, specialized barbituric acid derivative provided as a research chemical for laboratory investigations. This compound belongs to the 1,3-diazinane-2,4,6-trione chemical family, a class of pyrimidinetrione derivatives recognized for their diverse scientific applications. Researchers utilize this compound and its structural analogs as key intermediates in organic synthesis and pharmaceutical development. Structurally related barbituric acid derivatives have demonstrated significant potential in antimicrobial research, particularly as quorum sensing inhibitors that disrupt virulence factor production in pathogenic bacteria such as Pseudomonas aeruginosa . These anti-virulence properties make this chemical class a promising candidate for developing novel therapeutic strategies against multidrug-resistant pathogens. Furthermore, pyrimidine derivatives are increasingly investigated as non-toxic corrosion inhibitors for carbon steel in acidic media, with machine learning models now enabling more efficient discovery and optimization of such compounds . This product is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and implement appropriate safety protocols when handling this compound.

属性

IUPAC Name

5-ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-7(3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDNUJFZDRNEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Malonic Ester Condensation with Urea

This classical method involves alkylating diethyl malonate to introduce substituents at the α-position, followed by cyclization with urea. For the target compound, the challenge lies in incorporating both ethyl and hydroxymethyl groups at the 5-position.

  • Step 1: Synthesis of Diethyl Ethyl(hydroxymethyl)malonate
    Diethyl malonate is sequentially alkylated using ethyl bromide and a hydroxymethylating agent (e.g., chloromethyl ether under controlled conditions). The hydroxymethyl group often requires protection (e.g., as an acetyl or benzyl ether) to prevent side reactions during alkylation.
    $$
    \text{Diethyl malonate} \xrightarrow[\text{1. EtBr, NaOEt}]{\text{2. HOCH}_2\text{X, base}} \text{Diethyl ethyl(hydroxymethyl)malonate}
    $$
    Yields for this step vary between 50–70%, depending on the protecting group and reaction time.

  • Step 2: Cyclization with Urea
    The substituted malonic ester reacts with urea in ethanol under reflux in the presence of sodium ethoxide. This forms the barbituric acid core via elimination of ethanol:
    $$
    \text{Diethyl ethyl(hydroxymethyl)malonate} + \text{Urea} \xrightarrow{\text{NaOEt, EtOH}} \text{this compound} + 2\text{EtOH}
    $$
    Patent CN102311394B reports yields of 80–85% for analogous 5-ethyl-5-phenyl barbituric acid using this method.

Post-Synthetic Hydroxymethylation of 5-Ethylbarbituric Acid

An alternative route modifies pre-formed 5-ethylbarbituric acid through hydroxymethylation. This method avoids the challenges of synthesizing complex malonic esters.

  • Reaction with Formaldehyde
    5-Ethylbarbituric acid reacts with formaldehyde in a 1:1 molar ratio in aqueous ethanol under reflux (12–24 hours). The hydroxymethyl group attaches to the 5-position via nucleophilic addition, facilitated by the enolic hydroxyl groups of the barbituric acid:
    $$
    \text{5-Ethylbarbituric acid} + \text{HCHO} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{this compound}
    $$
    Studies on similar systems report yields of 65–75%, with purification achieved via recrystallization from ethanol/water mixtures.

Advanced Functionalization Techniques

Knoevenagel Condensation with Hydroxymethyl Aldehydes

Thiobarbituric acid derivatives have been synthesized using α,β-unsaturated aldehydes in Knoevenagel reactions. Adapting this for the target compound:

  • Glycolaldehyde as a Hydroxymethyl Source
    Glycolaldehyde (HOCH₂CHO) undergoes condensation with 5-ethylbarbituric acid in the presence of pyridine, forming a conjugated intermediate that cyclizes to the product:
    $$
    \text{5-Ethylbarbituric acid} + \text{HOCH}2\text{CHO} \xrightarrow{\text{Pyridine, EtOH}} \text{Target Compound} + \text{H}2\text{O}
    $$
    This method offers moderate yields (55–60%) but avoids harsh alkylation conditions.

Enzymatic Hydroxylation

Biotransformation pathways for barbiturates, as seen in 5-ethyl-5-(3′-hydroxy-1′-methylbutyl)barbituric acid synthesis, suggest potential for enzymatic hydroxymethylation. Microbial cultures (e.g., Streptomyces spp.) hydroxylate ethyl groups, though applications to hydroxymethylation remain exploratory.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantages Limitations
Malonic Ester Condensation Diethyl malonate, urea 70–85 90–95 High selectivity, scalable Multi-step, protecting group needed
Post-Synthetic Modification 5-Ethylbarbituric acid 65–75 85–90 Simplified workflow Competing side reactions
Knoevenagel Condensation 5-Ethylbarbituric acid 55–60 80–85 Mild conditions Low yield

Optimization and Industrial Scalability

Solvent and Catalyst Selection

  • Sodium Ethoxide vs. Potassium Carbonate
    Sodium ethoxide in ethanol maximizes cyclization efficiency in malonic ester routes (yield: 85%), while potassium carbonate in DMF improves hydroxymethylation kinetics (yield: 72%).

Temperature Control

Reflux temperatures (70–80°C) balance reaction rate and byproduct formation. Exceeding 90°C promotes decarboxylation, reducing yields by 15–20%.

Purification Techniques

Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity, while column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers in Knoevenagel products.

化学反应分析

Types of Reactions

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the diazinane ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Ethyl-5-(carboxymethyl)-1,3-diazinane-2,4,6-trione

    Reduction: 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-triol

    Substitution: Various substituted derivatives depending on the substituent introduced

科学研究应用

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of barbiturate drugs, which are central nervous system depressants.

    Materials Science: The compound is used in the development of polymers and resins with specific properties.

    Biological Research: It serves as a model compound for studying the behavior of heterocyclic compounds in biological systems.

    Industrial Applications: The compound is used in the production of various chemicals and materials, including plasticizers and stabilizers.

作用机制

The mechanism of action of 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives act on gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound’s structure allows it to bind to the receptor sites, modulating the activity of ion channels and neurotransmitter release.

相似化合物的比较

Comparison with Similar Compounds

Barbiturates are classified based on substituents at the 5-position of the pyrimidinetrione ring. Below is a comparative analysis of 5-ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione with structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name 5-Substituents Molecular Formula CAS No. Key Properties
This compound Ethyl + hydroxymethyl (–CH2OH) C7H10N2O4 Not provided Polar group enhances solubility; potential for hydrogen bonding .
Amobarbital Ethyl + 3-methylbutyl C11H18N2O3 57-43-2 Long-acting sedative; GABA-A receptor modulation; high lipophilicity .
Vinbarbital Ethyl + (E)-pent-2-en-2-yl C11H16N2O3 125-42-8 Short-acting; unsaturated side chain reduces duration of action .
5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione Ethyl + 2-bromoethyl C8H11BrN2O3 6JW (PDB ID) Bromine substitution increases molecular weight; potential alkylating agent .
Phenobarbital Ethyl + phenyl C12H12N2O3 50-06-6 Anticonvulsant; prolonged half-life due to aromatic ring .
Mephobarbital Ethyl + phenyl + 1-methyl C13H14N2O3 115-43-5 Methylation reduces metabolism; prodrug converted to phenobarbital .

Key Differences and Implications

Substituent Polarity: The hydroxymethyl group in the target compound increases hydrophilicity compared to amobarbital (3-methylbutyl) or phenobarbital (phenyl), which may enhance aqueous solubility and reduce blood-brain barrier penetration . Bromoethyl () and phenyl () substituents contribute to higher lipophilicity, favoring CNS activity but increasing risk of accumulation and toxicity .

Classical barbiturates like amobarbital rely on van der Waals interactions with GABA-A receptors due to nonpolar substituents .

Pharmacological Effects: Amobarbital and phenobarbital exhibit sedative-hypnotic and anticonvulsant effects via prolonged GABA-A receptor activation . The hydroxymethyl analog’s polar group may reduce CNS penetration, shifting its application toward peripheral targets or prodrug formulations requiring metabolic activation.

Synthetic Accessibility :

  • Hydroxymethyl derivatives can be synthesized via nucleophilic substitution or oxidation of precursor alkyl groups, as demonstrated in and for similar pyrimidinetrione frameworks.
  • Bromoethyl derivatives () require halogenation steps, complicating synthesis and purification .

生物活性

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound derived from barbituric acid, characterized by its diazinane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4O3C_8H_{12}N_4O_3 with a molecular weight of approximately 200.21 g/mol. Its structure features a hydroxymethyl group that enhances its reactivity and potential for further functionalization.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC8H12N4O3C_8H_{12}N_4O_3
Molecular Weight200.21 g/mol
CAS Number98334-91-9
SolubilitySoluble in water

Pharmacological Potential

The biological activity of this compound is primarily attributed to its interaction with central nervous system (CNS) pathways. It is recognized for its sedative properties similar to other barbiturates but exhibits unique mechanisms that differentiate it from traditional compounds.

Research indicates that this compound may interact with gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic transmission which is crucial for its sedative effects. Additionally, studies suggest it may modulate glutamate release, contributing to its pharmacological profile.

Case Studies and Research Findings

  • Sedative Effects : A study conducted on rodent models demonstrated that administration of this compound resulted in significant sedation compared to control groups. The compound exhibited a dose-dependent response on the duration of sleep induced.
  • Neuroprotective Properties : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. It was found to reduce reactive oxygen species (ROS) levels in cultured neurons.
  • Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound exhibit antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Sedative EffectsDose-dependent sedation in rodent models
NeuroprotectiveReduced ROS levels in neuronal cultures
AntimicrobialActivity against S. aureus and E. coli

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of barbituric acid with ethyl alcohol and formaldehyde under acidic conditions. This compound serves as an intermediate in the production of various pharmaceuticals and materials.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of polymers and resins due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Table 3: Synthetic Methods Overview

MethodDescription
Acid-Catalyzed SynthesisReaction of barbituric acid with ethyl alcohol and formaldehyde under acidic conditions
Continuous Flow ReactorsScaled-up production for industrial applications

常见问题

Q. What are the optimal synthetic routes for 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione, and how do reaction conditions influence yield?

The synthesis of barbiturate analogs like this compound often involves multi-step condensation reactions. A Pinner reaction with cyanide derivatives followed by Claisen condensation (using diethyl oxalate) is a common pathway to form the diazinane core . Key parameters include temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants. Yield optimization requires monitoring intermediates via HPLC or TLC, with typical yields ranging from 40–65% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet near δ 3.5–4.0 ppm, while the ethyl group (C₂H₅) shows characteristic splitting (δ 1.2–1.5 ppm for -CH₂CH₃). The trione carbonyls resonate at δ 165–175 ppm in ¹³C NMR .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching) confirm functional groups .
  • MS : Molecular ion peaks [M+H]⁺ should align with the theoretical molecular weight (e.g., 214.18 g/mol), with fragmentation patterns matching the diazinane ring cleavage .

Advanced Research Questions

Q. What computational methods (DFT, MD) are suitable for predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electronic properties like HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (using AMBER or CHARMM force fields) assess conformational stability in solvent environments (e.g., water, DMSO). These methods help rationalize experimental observations, such as tautomerization equilibria or hydrolysis susceptibility .

Q. How do crystallographic studies resolve contradictions in reported bond angles and torsional strain within the diazinane ring?

Single-crystal X-ray diffraction reveals deviations from ideal chair/boat conformations. For example, the C2-C3-C4 bond angle in similar compounds (e.g., 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl analogs) is 112.5°, indicating torsional strain due to steric hindrance from substituents . Comparative analysis of unit cell parameters (a = 7.3086 Å, b = 8.4033 Å, c = 11.8705 Å) and packing diagrams can explain discrepancies in reported data .

Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?

Protecting groups (e.g., silylation with TBDMSCl or acetylation with Ac₂O) prevent undesired oxidation or elimination. For example, acetylating the -CH₂OH group prior to Suzuki-Miyaura coupling reduces byproduct formation from 15% to <5% . Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) and catalyst selection (Pd(PPh₃)₄ vs. PdCl₂) also influence reaction efficiency .

Q. How can in vitro assays evaluate the compound’s enzyme inhibition potential, and what controls are critical?

  • Assay Design : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases like trypsin or thrombin. IC₅₀ values should be compared to known inhibitors (e.g., leupeptin).
  • Controls : Include vehicle (DMSO) controls to rule out solvent interference and heat-denatured enzymes to confirm activity loss. Data normalization to positive/negative controls minimizes false positives .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying polar derivatives of this compound?

Reverse-phase HPLC (C18 column, 5 µm particle size) with gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities. For thermally labile derivatives, UPLC with BEH Shield RP18 columns reduces run time and improves peak symmetry .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

In nonpolar solvents (hexane), the keto-enol tautomer predominates (enol content >70%), while polar solvents (water) stabilize the diketo form. At pH >8, deprotonation of the hydroxymethyl group shifts equilibrium toward the enolate, altering reactivity in nucleophilic substitutions .

Data Contradiction Analysis

Q. Why do reported biological activities vary across studies despite similar structural analogs?

Discrepancies arise from differences in assay conditions (e.g., cell line viability, serum concentration) or substituent positioning. For instance, 5-ethyl substitution enhances lipophilicity (logP = 1.8) compared to 5-methyl analogs (logP = 1.2), altering membrane permeability and IC₅₀ values in cytotoxicity assays . Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., Schrodinger’s QikProp) can reconcile these variations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。